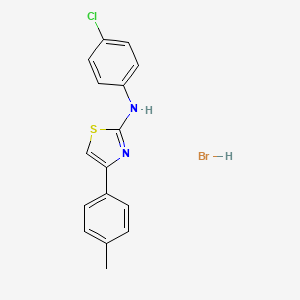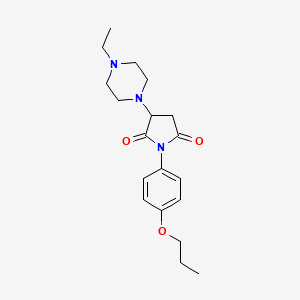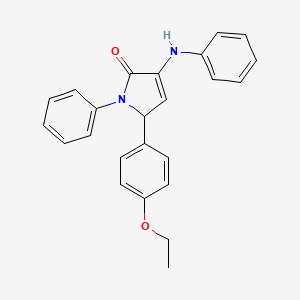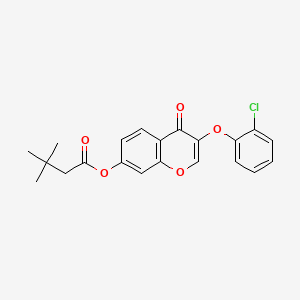![molecular formula C22H19N3O2 B5017969 7-[(3-methoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B5017969.png)
7-[(3-methoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(3-methoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol, also known as MQ, is a small molecule that has been extensively studied for its potential therapeutic applications. MQ is a quinoline derivative that has been shown to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
作用機序
The exact mechanism of action of 7-[(3-methoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis. This compound has been shown to bind to DNA and RNA, preventing their replication and transcription. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. In addition, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and regulation.
実験室実験の利点と制限
7-[(3-methoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol has a number of advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has a wide range of biological activities, making it a useful tool for studying a variety of cellular processes. However, there are also limitations to using this compound in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
将来の方向性
There are a number of future directions for research on 7-[(3-methoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol. Further studies are needed to elucidate its mechanism of action and to identify its molecular targets. In addition, studies are needed to determine the optimal dosage and administration of this compound for its various therapeutic applications. Finally, studies are needed to investigate the potential of this compound as a drug candidate for the treatment of cancer, viral infections, and bacterial infections.
合成法
7-[(3-methoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol can be synthesized using a variety of methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Skraup reaction. The most commonly used method for synthesizing this compound is the Mannich reaction, which involves the condensation of 8-hydroxyquinoline with 2-aminopyridine and formaldehyde in the presence of an acid catalyst.
科学的研究の応用
7-[(3-methoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have antiviral activity against a variety of viruses, including HIV, hepatitis B, and influenza. In addition, this compound has antibacterial activity against a number of bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
7-[(3-methoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-27-17-8-4-6-16(14-17)20(25-19-9-2-3-12-23-19)18-11-10-15-7-5-13-24-21(15)22(18)26/h2-14,20,26H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIKTDRCLNJXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5017891.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017897.png)

![N-benzyl-3-chloro-N-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5017905.png)
![3-methyl-6-phenyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5017911.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5017913.png)


![4-amino-N-{2-[(2-thienylcarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5017936.png)

![1-(2-fluorophenyl)-4-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B5017946.png)
![2-{[5-acetyl-3-cyano-4-(4-hydroxyphenyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-(4-bromophenyl)acetamide](/img/structure/B5017949.png)
![N-[(4-methoxy-1-naphthyl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5017960.png)
![N,4-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5017963.png)